1-Butyl-1H-indol-5-amine
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Overview
Description
1-Butyl-1H-indol-5-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indole ring with a butyl group attached to the nitrogen atom and an amino group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-1H-indol-5-amine can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The indole ring can be reduced to form tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-Butyl-1H-indol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It serves as a probe to study indole-related biological pathways and interactions.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Butyl-1H-indol-5-amine involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The amino group at the 5-position can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
1-Methyl-1H-indol-5-amine: Similar structure but with a methyl group instead of a butyl group.
1-Propyl-1H-indol-5-amine: Similar structure but with a propyl group instead of a butyl group.
1-Ethyl-1H-indol-5-amine: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness: 1-Butyl-1H-indol-5-amine is unique due to the presence of the butyl group, which can influence its lipophilicity, solubility, and overall biological activity compared to its shorter alkyl chain analogs .
Properties
CAS No. |
857893-09-5 |
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Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-butylindol-5-amine |
InChI |
InChI=1S/C12H16N2/c1-2-3-7-14-8-6-10-9-11(13)4-5-12(10)14/h4-6,8-9H,2-3,7,13H2,1H3 |
InChI Key |
URQOCXDBXNKKQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC2=C1C=CC(=C2)N |
Origin of Product |
United States |
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